molecular formula C17H11ClFN5 B5780121 N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5780121
M. Wt: 339.8 g/mol
InChI Key: XMCXOGYZFGKSKT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as CFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. CFPP is a pyrazolopyrimidine derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory and anti-tumor properties.

Scientific Research Applications

Chemical Structure and Synthesis

N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of tricyclic heteroaromatic systems with a bridgehead nitrogen atom. It has been synthesized and studied for its potential in various chemical reactions and as a building block for more complex chemical structures. For instance, the compound has been prepared and converted into various derivatives through different chemical reactions, showcasing its versatility in synthetic chemistry (Golec, Scrowston, & Dunleavy, 1992).

Medical and Biological Research

In the field of medical research, this compound and its derivatives have shown potential in various applications. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors in the treatment of psoriasis, a chronic T-cell-mediated autoimmune disease (Li et al., 2016). Additionally, these compounds have been investigated for their anti-mycobacterial activity, particularly as potent inhibitors of mycobacterial ATP synthase, highlighting their potential for the treatment of Mycobacterium tuberculosis (Sutherland et al., 2022).

Agricultural Research

In agricultural research, pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to the compound , have been synthesized and demonstrated significant herbicidal activities. This suggests their potential application in agriculture for controlling harmful plant species (Luo, Zhao, Zheng, & Wang, 2017).

Material Science

In the field of material science, the electronic structure and vibrational properties of similar compounds have been studied, providing insights into their potential applications in developing new materials with specific electronic and optical properties (Shukla, Yadava, & Roychoudhury, 2015).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5/c18-14-8-11(6-7-15(14)19)23-16-13-9-22-24(17(13)21-10-20-16)12-4-2-1-3-5-12/h1-10H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCXOGYZFGKSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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